3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one
Overview
Description
“3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one” is a chemical compound with the CAS Number: 1404976-28-8 . It has a molecular weight of 236.29 . The IUPAC name for this compound is 3-amino-1-[1-(4-fluorophenyl)ethyl]-2-piperidinone .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C13H17FN2O/c1-9(10-4-6-11(14)7-5-10)16-8-2-3-12(15)13(16)17/h4-7,9,12H,2-3,8,15H2,1H3 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Crystal Structure Analysis
Studies have shown the significance of piperidine derivatives in crystallography, highlighting their structural diversity and potential as building blocks in complex molecular frameworks. For instance, research on piperidin-4-ylidene derivatives emphasizes the variation in molecular conformation and the impact of substituents on crystal structures, suggesting their utility in designing materials with specific optical or electronic properties (Raghuvarman et al., 2014).
Antimicrobial and Antituberculosis Agents
Piperidine derivatives have been evaluated for their antimicrobial efficacy. Notably, thiazole-aminopiperidine hybrids have shown promising results as inhibitors of Mycobacterium tuberculosis, with specific compounds demonstrating significant inhibitory action against the tuberculosis pathogen without exhibiting cytotoxicity at relevant concentrations (Jeankumar et al., 2013).
Anticancer Applications
The synthesis of polyfunctionalized piperidone oxime ethers and their evaluation on human cervical carcinoma (HeLa) cells underline the potential of piperidine derivatives in cancer research. Certain compounds have shown promising in vitro antiproliferative activity, suggesting a path for further optimization towards anticancer drug development (Parthiban et al., 2011).
Heterogeneous Catalysis
Research into the synthesis of highly functionalized piperidine derivatives via one-pot, multi-component reactions facilitated by silica sulfuric acid highlights the role of piperidine in organic synthesis and drug discovery. This approach not only underscores the versatility of piperidine scaffolds in medicinal chemistry but also demonstrates the efficiency of heterogeneous catalysts in the synthesis of complex organic molecules (Basyouni et al., 2015).
Novel Inhibitors
The design and synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK dual inhibitors provide insight into the potential of piperidine derivatives in the development of new therapeutic agents for treating cancer. These compounds have shown significant tumor growth inhibition in preclinical models, suggesting their potential as lead compounds for further drug development (Li et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements for this compound are: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9(10-4-6-11(14)7-5-10)16-8-2-3-12(15)13(16)17/h4-7,9,12H,2-3,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCIPWRLCAOSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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